molecular formula C9H13BrN2 B1294166 5-Bromo-4-isopentylpyrimidine CAS No. 951884-42-7

5-Bromo-4-isopentylpyrimidine

Cat. No. B1294166
M. Wt: 229.12 g/mol
InChI Key: KCNXLDSTEUTQCO-UHFFFAOYSA-N
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Description

5-Bromo-4-isopentylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also used in pharmaceuticals. The presence of a bromine atom and an isopentyl group in the molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to regioselective displacement and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Similarly, bromination of 2,4-diamino-6-hydroxypyrimidines can yield 5-bromo derivatives, which are important intermediates in the synthesis of antiviral agents . These methods indicate that brominated pyrimidines can be synthesized through halogenation and nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized by various spectroscopic and crystallographic techniques. X-ray crystallography analysis has been used to study the crystal structure of such compounds, revealing the presence of intramolecular hydrogen bonds and the stabilization of the crystal structure by water clusters . Additionally, the crystal structure of related compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, has been characterized, showing short intermolecular connections and atom-to-atom interactions .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of reactive sites in the molecule. For example, the aminolysis of bromopyrimidines with isopentylamine can lead to the formation of isopentyl-aminopyrimidines . The bromine atom in the pyrimidine ring can act as a good leaving group, facilitating nucleophilic substitution reactions that can be used to introduce various substituents into the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be studied using spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis. These techniques provide information about molecular geometry, vibrational wavenumbers, electronic properties, and chemical shifts . The presence of a bromine atom significantly affects the reactivity and properties of the pyrimidine ring, as seen in the relative reactivities of chloro-, bromo-, and iodo-pyrimidines . Additionally, thermal analysis can reveal the stability of these compounds under various conditions .

Safety And Hazards

When handling 5-Bromo-4-isopentylpyrimidine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

5-bromo-4-(3-methylbutyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNXLDSTEUTQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650039
Record name 5-Bromo-4-(3-methylbutyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-isopentylpyrimidine

CAS RN

951884-42-7
Record name 5-Bromo-4-(3-methylbutyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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